

Technical Guide: Synthesis of Descyano Nirmatrelvir Acetamide

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Compound of Interest

Compound Name: Descyano nirmatrelvir acetamide

CAS No.: 2755812-81-6

Cat. No.: B13421394

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Retrosynthetic Analysis & Strategy

The synthesis of **Descyano Nirmatrelvir Acetamide** is best approached via a convergent fragment coupling strategy.^[2] The molecule is disassembled at the central amide bond into two complex fragments:^[2]

- Fragment A (Western Fragment): A bicyclic proline derivative bearing the trifluoroacetyl-L-tert-leucine moiety.^{[1][2]}
 - IUPAC:^{[1][2]} (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.^{[1][2][3][4][5]}
- Fragment B (Eastern Fragment): A glutamine surrogate (lactam) presenting a primary amide.^{[1][2]}
 - IUPAC:^{[1][2]} (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide.^{[1][2][6]}

Strategic Rationale: Direct coupling of the acid (Fragment A) and the amine (Fragment B) is the industry-standard route.^{[1][2]} This approach minimizes late-stage manipulation of the sensitive

lactam ring and allows for independent stereochemical control of both fragments before assembly.[2]

Detailed Experimental Protocol

Phase 1: Preparation of the Coupling Fragments

Note: In a typical research setting, these fragments are often sourced as advanced intermediates.[2] Their synthesis is summarized below to establish provenance.

Fragment A (Western Acid) Synthesis[1][2][7]

- Starting Material: Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.[1][2][8]
- Coupling: React with N-trifluoroacetyl-L-tert-leucine using EDCI/HOPO or HATU/DIPEA in DMF.
- Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free carboxylic acid (Fragment A).

Fragment B (Eastern Amine) Synthesis[1][2]

- Starting Material: Cbz-protected glutamine surrogate ester.[1][2]
- Ammonolysis: Treat the ester with methanolic ammonia (in MeOH) to convert the ester to the primary amide.[1][2] Crucial Distinction: This step installs the "acetamide" functionality characteristic of the target.[2]
- Deprotection: Hydrogenolysis (, Pd/C) removes the Cbz group, yielding the free amine (Fragment B).[1][2]

Phase 2: Convergent Coupling (The Core Synthesis)[1][2]

This step synthesizes the target **Descyano Nirmatrelvir Acetamide**. [2]

Reaction Scheme:

[1][2]

Protocol:

- Charge: To a reaction vessel, add Fragment A (1.0 equiv) and Fragment B (1.1 equiv).
- Solvent: Dissolve in DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1][2] Note: THF is preferred for easier workup, but DMF improves solubility.[1]
- Base: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) to neutralize the hydrochloride salt of the amine and maintain basic pH.[2]
- Coupling Agent: Cool the mixture to 0°C. Add HATU (1.2 equiv) or T3P (Propanephosphonic acid anhydride, 50% in EtOAc, 1.5 equiv).
 - Mechanism:[1][2][5][9] The coupling agent activates the carboxylic acid of Fragment A, forming an active ester which undergoes nucleophilic attack by the amine of Fragment B. [2]
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by HPLC for disappearance of Fragment A.[2]
- Workup:
 - Dilute with Ethyl Acetate.[2]
 - Wash sequentially with 0.5M HCl (removes unreacted amine), saturated (removes unreacted acid), and brine.[1][2]
 - Dry over

, filter, and concentrate in vacuo.
- Purification: The crude solid is typically purified via recrystallization from MTBE/Heptane or Isopropanol to yield **Descyano Nirmatrelvir Acetamide** as a white solid.[2]

Analytical Profile & Quality Control

Key Characterization Data^{[1][2][4][5]}

Parameter	Specification	Notes
Appearance	White to off-white powder	Crystalline solid
Molecular Formula		Differs from Nirmatrelvir by
Molecular Weight	517.54 g/mol	Nirmatrelvir MW = 499.53 g/mol
Mass Spectrometry		ESI+ Mode
Retention Time (HPLC)	-0.85 RRT vs Nirmatrelvir	More polar due to primary amide

Impurity Formation (Reverse Pathway)

Researchers must be aware that **Descyano Nirmatrelvir Acetamide** also forms if Nirmatrelvir is exposed to moisture.^{[1][2]}

- Acidic Hydrolysis:

promotes rapid conversion of the nitrile to the amide.^[2]

- Basic Hydrolysis:

promotes conversion, eventually leading to the carboxylic acid (Descyano Nirmatrelvir Acid).
^{[1][2]}

Pathway Visualization

The following diagram illustrates the convergent synthesis and the relationship between the Acetamide intermediate and Nirmatrelvir.

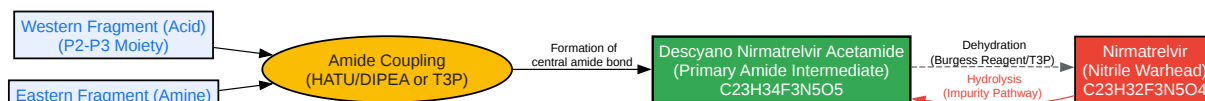


Figure 1: Synthesis Pathway of Descyano Nirmatrelvir Acetamide showing convergent assembly and relationship to API.

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Figure 1: Synthesis Pathway of **Descyano Nirmatrelvir Acetamide** showing convergent assembly and relationship to API.

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